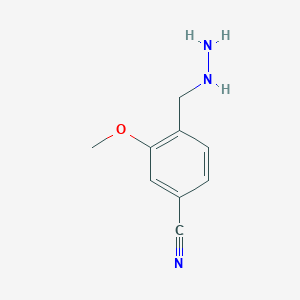
4-(Hydrazinylmethyl)-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H10N4O It features a benzene ring substituted with a methoxy group at the 3-position, a nitrile group at the 4-position, and a hydrazinylmethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-3-methoxybenzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-chloromethylbenzonitrile and hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: Reflux.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The hydrazinylmethyl group can be used as a scaffold for designing new drugs, particularly anticonvulsant and anti-inflammatory agents.
Material Science: The nitrile group and aromatic ring system can contribute to interesting electronic and structural properties, potentially useful in developing novel materials.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its functional groups.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylmethyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups:
Hydrazinyl Group: Can form hydrogen bonds and participate in redox reactions.
Nitrile Group: Can act as an electrophile, participating in nucleophilic addition reactions.
Methoxy Group: Can influence the electronic properties of the benzene ring, affecting its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Lacks the methoxy group, which affects its electronic properties.
3-Methoxybenzonitrile: Lacks the hydrazinylmethyl group, reducing its potential for forming hydrogen bonds and participating in redox reactions.
Uniqueness
4-(Hydrazinylmethyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties, making it versatile for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
4-(hydrazinylmethyl)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-9-4-7(5-10)2-3-8(9)6-12-11/h2-4,12H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDWIRKIOOZPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CNN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














